molecular formula C22H21N7O3S B11364567 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethylphenyl)acetamide

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethylphenyl)acetamide

Cat. No.: B11364567
M. Wt: 463.5 g/mol
InChI Key: BWMQGCKLCONYAW-UHFFFAOYSA-N
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Description

2-{[5-(4-Acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-Acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: DMSO, ethanol, methanol

    Catalysts: Triethylamine, NaOH

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Scientific Research Applications

2-{[5-(4-Acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide lies in its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H21N7O3S

Molecular Weight

463.5 g/mol

IUPAC Name

2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C22H21N7O3S/c1-3-15-9-7-8-12-17(15)24-18(31)13-33-22-26-25-21(29(22)16-10-5-4-6-11-16)19-20(23-14(2)30)28-32-27-19/h4-12H,3,13H2,1-2H3,(H,24,31)(H,23,28,30)

InChI Key

BWMQGCKLCONYAW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=NON=C4NC(=O)C

Origin of Product

United States

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